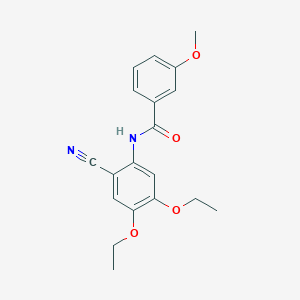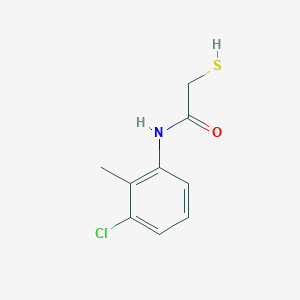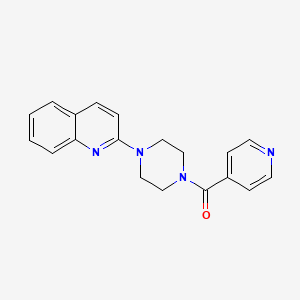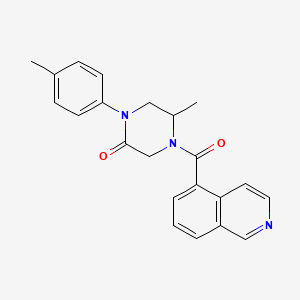
4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone and related compounds involves multiple steps, including the use of piperazine derivatives. These processes are meticulously designed to ensure the introduction of specific functional groups, leading to the desired chemical structure. For instance, one study details the synthesis of N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives, demonstrating the role of the piperazine moiety in binding affinity for certain receptors (Intagliata et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various methods, including X-ray crystallography and molecular modeling. These analyses provide insights into the three-dimensional arrangement of atoms, which is crucial for understanding the compound's chemical behavior and interaction with biological targets. For example, the structure and Hirshfeld surface analysis of related compounds have been reported, highlighting the importance of molecular geometry in receptor binding (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
4-(5-Isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone undergoes various chemical reactions, contributing to its chemical versatility. These reactions include halocyclization, which involves the transformation of certain functional groups, leading to new chemical entities with potentially distinct biological activities (Zborovskii et al., 2011).
科学的研究の応用
Antimicrobial Applications
Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, which included piperazine components, and found some of these compounds to possess good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Potential Antidepressant Drugs
A wide search program toward new, efficient, and fast-acting antidepressant drugs led to the preparation of compounds having an aryl(aryloxy)methyl moiety linked to piperazine, among other cycles. Some of these compounds showed high affinity values for serotonin (5-HT) transporter (SERT) and were evaluated for their potential as antidepressants (Orjales et al., 2003).
Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. These compounds were synthesized in good yield, demonstrating an efficient method for producing such derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Fluorescent Ligands for Human 5-HT1A Receptors
Piperazine derivatives were synthesized as "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and were evaluated for their potential to visualize 5-HT(1A) receptors through fluorescence microscopy, indicating their potential application in receptor imaging (Lacivita et al., 2009).
Antipsychotic Potential of Cyclic Benzamides
Norman et al. (1994) investigated a series of novel cyclic amides as potential antipsychotic agents. These compounds, which included derivatives of piperazine, were evaluated for their binding affinities to dopamine D2 and serotonin 5-HT2 receptors, demonstrating their potential use in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman, Rigdon, Navas, & Cooper, 1994).
特性
IUPAC Name |
4-(isoquinoline-5-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-6-8-18(9-7-15)25-13-16(2)24(14-21(25)26)22(27)20-5-3-4-17-12-23-11-10-19(17)20/h3-12,16H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGUDFUPDDFDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)
![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)
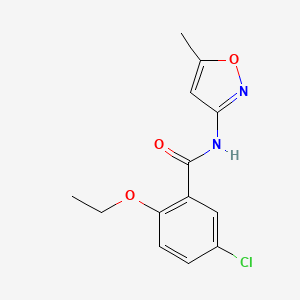

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
